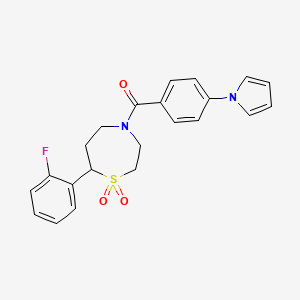

(4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c23-20-6-2-1-5-19(20)21-11-14-25(15-16-29(21,27)28)22(26)17-7-9-18(10-8-17)24-12-3-4-13-24/h1-10,12-13,21H,11,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTAPZLSHSVSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:: The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone can involve several steps, starting from basic chemical building blocks. Initial synthesis might involve the preparation of 4-(1H-pyrrol-1-yl)phenyl through a coupling reaction of pyrrole and a phenyl halide. Separately, the 7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl moiety can be synthesized via a cyclization reaction of 2-fluoroaniline with thiazepane precursors. Finally, these two components are typically brought together via a nucleophilic substitution reaction using methanone as a linking agent under controlled conditions.

Industrial Production Methods:: For industrial-scale production, more efficient methods might be employed, such as continuous flow synthesis or using catalysts to speed up reaction times and increase yields. Optimized reaction conditions—temperature, pressure, and solvent choice—are crucial for maximizing product purity and minimizing by-products.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions, particularly affecting the pyrrole ring, leading to the formation of N-oxide derivatives.

Reduction: : Reduction reactions can target the methanone group, converting it to alcohol derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, particularly on the phenyl and pyrrole groups.

Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Reagents like halogens or alkylating agents under acidic or basic conditions.

Oxidation: : N-oxide derivatives of the pyrrole ring.

Reduction: : Alcohol derivatives at the methanone linkage.

Substitution: : Halogenated or alkylated phenyl and pyrrole derivatives.

Scientific Research Applications

Chemistry: : As a reactant in synthetic chemistry for creating novel compounds.

Medicine: : Investigated for pharmacological properties, possibly as a lead compound for drug development.

Industry: : Utilized in materials science for developing new materials with specific properties, such as in polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways:: The precise mechanism depends on its application, but typically involves interactions with specific enzymes or receptors due to the presence of the pyrrole and phenyl groups. The compound may also interfere with biochemical pathways by mimicking or inhibiting natural substrates, affecting cellular processes.

Comparison with Similar Compounds

Research Implications and Limitations

- Gaps in Data : Direct pharmacological data for the target compound are absent in the provided evidence. Conclusions are extrapolated from structurally related pyrrole and indole derivatives .

- Synthetic Challenges: The multi-step synthesis of thiazepane rings and fluorophenyl groups may complicate scalability compared to simpler alkyl-chain cannabinoids.

- Therapeutic Potential: The combination of pyrrole, fluorophenyl, and sulfone groups could balance receptor selectivity and pharmacokinetics, warranting further in vitro and in vivo studies.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, a thiazepan moiety, and a fluorophenyl group, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity and may influence metabolic stability and binding affinity to biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H16FNO3S |

| Molecular Weight | 341.39 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Similar compounds have demonstrated selective inhibitory activity against key proteins involved in inflammatory processes, such as cyclooxygenase (COX), which is crucial in the biosynthesis of prostaglandins.

Target Enzymes

- Cyclooxygenase (COX) : Inhibition leads to reduced inflammation and pain.

- p38 MAP Kinase : Compounds with similar structures have shown selective inhibition, impacting cellular stress responses and inflammation pathways .

Biological Activity

Research indicates that the compound exhibits significant biological activities, including anti-inflammatory and analgesic effects. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties.

Case Studies

- Anti-inflammatory Activity : In a study evaluating the effects of related compounds on COX activity, it was found that modifications in the pyrrole and thiazepan structures significantly enhanced inhibitory potency against COX enzymes .

- Anticancer Potential : A series of derivatives were tested for their cytotoxic effects on human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cells, indicating promising anticancer activity .

Research Findings

Recent studies have focused on optimizing the pharmacological properties of similar compounds through structure-activity relationship (SAR) analyses. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.